REACTION_CXSMILES
|
[C:1]([NH2:5])(=O)[CH2:2][CH3:3].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:7].C([O:23][CH2:24][CH2:25][CH:26](Cl)[C:27](=O)[CH3:28])(=O)C>C1COCC1>[CH2:2]([C:1]1[S:7][C:26]([CH2:25][CH2:24][OH:23])=[C:27]([CH3:28])[N:5]=1)[CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC(C(C)=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a condenser
|
Type
|
CUSTOM
|
Details
|
between 20–25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, the THF was removed by distillation at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
120 grams of hydrochloric acid (10%) were added
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 additional hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with two portions of 50 grams of dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove excess starting materials
|
Type
|
EXTRACTION
|
Details
|
the resulting thiazole was extracted with three portions of 75 grams of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum at 0.5 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=C(N1)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 43.3% | |
YIELD: CALCULATEDPERCENTYIELD | 146% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |